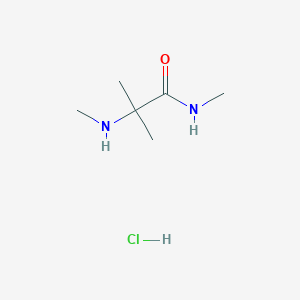

N1,N2,2-Trimethylalaninamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1,N2,2-Trimethylalaninamide hydrochloride is a chemical compound with the empirical formula C6H15ClN2O and a molecular weight of 166.65 g/mol . It is a solid compound that is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of N1,N2,2-Trimethylalaninamide hydrochloride typically involves the reaction of alaninamide with methylating agents under controlled conditions. The reaction conditions often include the use of solvents and catalysts to facilitate the methylation process. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Analyse Des Réactions Chimiques

N1,N2,2-Trimethylalaninamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo substitution reactions where one of the methyl groups is replaced by another functional group. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

N1,N2,2-Trimethylalaninamide hydrochloride is used in various scientific research fields, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: This compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.

Mécanisme D'action

The mechanism of action of N1,N2,2-Trimethylalaninamide hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action include binding to active sites on enzymes or receptors, leading to changes in their activity .

Comparaison Avec Des Composés Similaires

N1,N2,2-Trimethylalaninamide hydrochloride can be compared with other similar compounds such as:

- N1,N1-Dimethylalaninamide hydrochloride

- N1,N3-Dimethyl-beta-alaninamide hydrochloride

- N1-Phenyl-beta-alaninamide hydrochloride

These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific methylation pattern, which imparts distinct chemical reactivity and biological activity .

Activité Biologique

N1,N2,2-Trimethylalaninamide hydrochloride is a compound of interest due to its potential biological activities. This article delves into the compound's characteristics, biological mechanisms, and relevant studies, providing a comprehensive overview of its implications in biological research.

This compound has the following chemical structure and properties:

- Molecular Formula : C6H15ClN2O

- Molecular Weight : 166.65 g/mol

- SMILES Notation : CC(NC)(C)C(NC)=O.Cl

- InChI Key : JPSYQVOMZACBCK-UHFFFAOYSA-N

This compound is classified as an amide and is often used in biochemical research due to its unique structural properties that may influence its biological activity .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its potential as an alkylating agent and its interactions with biological systems.

- Alkylation Potential : The compound exhibits properties typical of alkylating agents, which can modify DNA and proteins by adding alkyl groups. This modification can lead to various cellular responses, including apoptosis and changes in gene expression.

- Antineoplastic Activity : Some studies suggest that compounds similar to this compound may have antitumor effects by disrupting cellular processes in cancer cells .

- Toxicological Effects : Its classification as an acute toxic compound indicates that it may pose risks at certain concentrations, necessitating careful handling and further investigation into its safety profile.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

- Study 1 : A comparative study on alkylating agents highlighted the effectiveness of similar compounds in inducing cell death in neoplastic cells. The findings indicated that these agents could potentially serve as therapeutic agents against specific cancer types .

- Study 2 : Research involving animal models demonstrated that administration of this compound resulted in significant alterations in metabolic pathways, suggesting its role in modulating biochemical processes at the cellular level.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

N,2-dimethyl-2-(methylamino)propanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-6(2,8-4)5(9)7-3;/h8H,1-4H3,(H,7,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSYQVOMZACBCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC)NC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.